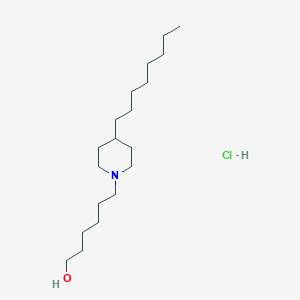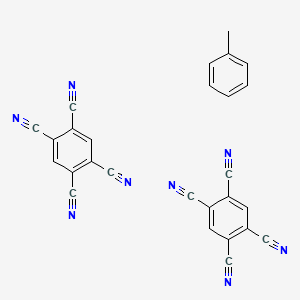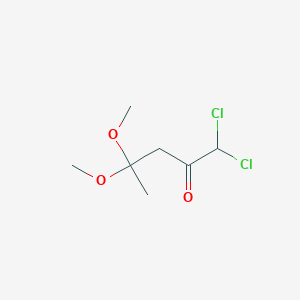
1,1-Dichloro-4,4-dimethoxypentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-4,4-dimethoxypentan-2-one is an organic compound with the molecular formula C7H12Cl2O3. It is a chlorinated ketone with two methoxy groups attached to the fourth carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4,4-dimethoxypentan-2-one can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethoxypentan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-4,4-dimethoxypentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1-dichloro-4,4-dimethoxypentanol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4,4-dimethoxypentan-2-one, while reduction with LiAlH4 can produce 1,1-dichloro-4,4-dimethoxypentanol.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-4,4-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-dichloro-4,4-dimethoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The methoxy groups can also influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-4-methoxypentan-2-one: Similar structure but with one less methoxy group.
1,1-Dichloro-4,4-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.
1,1-Dichloro-4,4-dimethoxyhexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloro-4,4-dimethoxypentan-2-one is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
61203-76-7 |
|---|---|
Molekularformel |
C7H12Cl2O3 |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
1,1-dichloro-4,4-dimethoxypentan-2-one |
InChI |
InChI=1S/C7H12Cl2O3/c1-7(11-2,12-3)4-5(10)6(8)9/h6H,4H2,1-3H3 |
InChI-Schlüssel |
LFYAWYJUSAPILY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C(Cl)Cl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
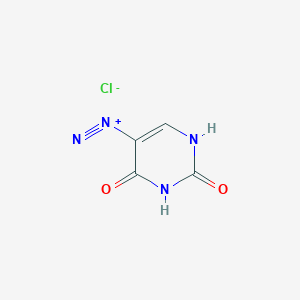
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)



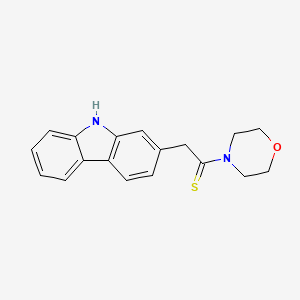
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
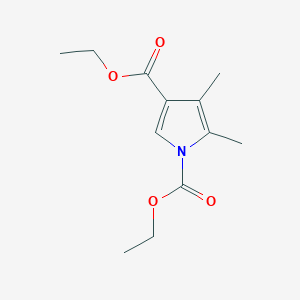
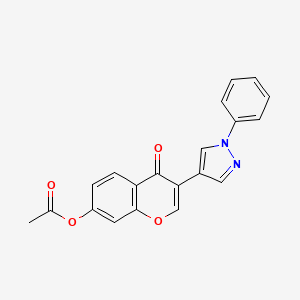
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
